3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

cAMP PDE III Phosphodiesterase inhibition Cardiotonic agent

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (CAS 1407532-87-9) is a halogenated 1,6-naphthyridin-2(1H)-one derivative with a molecular formula of C9H7IN2O and molecular weight of 286.07 g/mol. The compound features a fused bicyclic naphthyridine core bearing a C5-methyl group and a C3-iodo substituent, with an experimentally reported melting point of 260-263°C.

Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
CAS No. 1407532-87-9
Cat. No. B1456036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one
CAS1407532-87-9
Molecular FormulaC9H7IN2O
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C=C(C(=O)N2)I
InChIInChI=1S/C9H7IN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13)
InChIKeyZDGRMUYBFGNPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (CAS 1407532-87-9) Chemical Identity and Procurement Profile


3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (CAS 1407532-87-9) is a halogenated 1,6-naphthyridin-2(1H)-one derivative with a molecular formula of C9H7IN2O and molecular weight of 286.07 g/mol . The compound features a fused bicyclic naphthyridine core bearing a C5-methyl group and a C3-iodo substituent, with an experimentally reported melting point of 260-263°C [1]. The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with over 17,000 documented compounds and extensive application across kinase inhibition, anti-inflammatory, and anticancer programs [2].

Why 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one Cannot Be Simply Replaced by Other 1,6-Naphthyridin-2-ones


Interchangeability among 1,6-naphthyridin-2(1H)-one analogs is invalid due to position-dependent structure-activity relationships (SAR) that govern biological function. The C5-methyl group is essential for cAMP phosphodiesterase III (PDE3) inhibitory activity—its absence or relocation to C3 or C7 reduces potency, while the carbonyl group at C2 and N1-unsubstituted status are mandatory for enzyme interaction [1]. The C3-iodo substituent confers distinct reactivity for Pd-catalyzed cross-coupling, enabling synthetic diversification that other halogenated (Cl, Br) or unsubstituted analogs cannot replicate with equivalent efficiency [2]. Substitution at N1, C3, C4, C5, C7, or C8 yields profoundly different biological profiles across targets including FGFR4, PI3K/mTOR, Hsp90, and Mtb TMK [3].

Quantitative Differentiation Evidence for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one


C5-Methyl Group Is Essential for cAMP PDE III Inhibition: SAR Comparison with Positional Isomers

Structure-activity relationship studies on 1,6-naphthyridin-2(1H)-ones demonstrate that the C5-methyl group is critical for cAMP PDE III inhibitory activity. Medorinone (5-methyl-1,6-naphthyridin-2(1H)-one) serves as the baseline active scaffold, whereas positional isomer analogs lacking the C5-methyl group or bearing the methyl at C3 or C7 exhibit reduced potency [1]. The 3-iodo-5-methyl substitution pattern retains the essential C5-methyl pharmacophore while adding a synthetically versatile iodo handle at C3, distinguishing it from both unsubstituted and C3-unfunctionalized analogs [1][2].

cAMP PDE III Phosphodiesterase inhibition Cardiotonic agent

C3-Iodo Substituent Enables Superior Reactivity in Pd-Catalyzed Cross-Coupling for Diversity-Oriented Synthesis

The C3-iodo substituent on the 1,6-naphthyridin-2(1H)-one scaffold provides superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) compared to chloro- or bromo-substituted analogs. Iodine's lower bond dissociation energy and superior leaving group ability enable milder reaction conditions and higher coupling yields [1]. In contrast, the 2-chloro-3-iodo-5-methyl analog (CAS 1407521-91-8) retains a chloro group at C2 that may require harsher conditions or protective group strategies for selective C3 functionalization . The 5-methyl-1,6-naphthyridin-2(1H)-one core without the 3-iodo handle cannot undergo direct C3 arylation without pre-functionalization [1].

Cross-coupling Diversity-oriented synthesis C-C bond formation

Negative Binding Data Defines Selectivity Profile: DHFR IC50 > 10 µM Confirms Lack of Off-Target Antifolate Activity

In vitro inhibition assays against recombinant human dihydrofolate reductase (DHFR) show that 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (CHEMBL3970251) exhibits an IC50 > 10,000 nM, indicating negligible inhibitory activity against this common off-target [1]. In contrast, classical DHFR inhibitors such as methotrexate exhibit IC50 values in the low nanomolar range (typically < 50 nM) [2]. Against Toxoplasma gondii TS-DHFR, the compound shows modest activity with IC50 = 2,700 nM, demonstrating species-dependent selectivity [1]. This negative data is valuable for target deconvolution and selectivity profiling in kinase or CCR5 antagonist programs.

DHFR Selectivity profiling Antifolate

Preliminary Pharmacological Activity Data Suggests CCR5 Antagonism with Potential for HIV and Inflammatory Disease Research

Preliminary pharmacological screening indicates that 3-iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one may function as a CCR5 antagonist, with potential utility for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, the structurally distinct FGFR4-selective inhibitor series (1,6-naphthyridine-2-one derivatives such as compound 19g) exhibits potent kinase inhibition (FGFR4) but lacks reported CCR5 activity, demonstrating that subtle substitution patterns drive divergent target engagement [2].

CCR5 antagonist HIV Inflammation

Optimal Research and Procurement Applications for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one


Diversity-Oriented Synthesis of C3-Arylated Naphthyridinone Libraries via Suzuki-Miyaura Coupling

Researchers building focused chemical libraries based on the 1,6-naphthyridin-2(1H)-one scaffold should prioritize this compound as the C3-iodo handle enables direct Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids. This allows rapid generation of C3-aryl derivatives without requiring pre-functionalization steps, in contrast to the unsubstituted 5-methyl-1,6-naphthyridin-2(1H)-one core which lacks a reactive handle for C3 diversification. The 5-methyl group simultaneously maintains the PDE3 pharmacophore, enabling structure-activity relationship exploration around a validated biologically active core [1].

cAMP PDE3 Inhibitor Medicinal Chemistry Programs Requiring C3 Diversification

Medicinal chemistry teams pursuing PDE3 inhibitors for cardiovascular or cardiotonic applications should select this compound as a key intermediate. The SAR established by Singh et al. (1992) demonstrates that C5-methyl substitution is essential for PDE3 activity, while C3 substitution is generally tolerated but can modulate potency. The 3-iodo group provides a synthetic entry point for introducing diverse C3 substituents to optimize potency, selectivity, or physicochemical properties while retaining the C5-methyl pharmacophore essential for PDE3 engagement [1].

CCR5 Antagonist Probe Development for HIV or Inflammatory Disease Research

Investigators studying CCR5-mediated pathways in HIV infection, asthma, rheumatoid arthritis, or autoimmune diseases may find this compound useful as a starting point for probe development or as a reference tool compound. Preliminary pharmacological screening indicates CCR5 antagonist activity, distinguishing this substitution pattern from kinase-targeted 1,6-naphthyridin-2-one analogs such as the FGFR4 inhibitor series. The compound can serve as a chemical probe for target validation studies or as a scaffold for further optimization of CCR5 antagonists [1][2].

Selectivity Profiling and Off-Target Assessment Using DHFR Counter-Screening Data

Researchers conducting target-based screening campaigns with this compound can leverage the established DHFR counter-screening data to assess potential antifolate-mediated off-target effects. The IC50 > 10,000 nM against human DHFR provides confidence that observed phenotypic effects in cell-based assays are unlikely to arise from DHFR inhibition, reducing the risk of misinterpreting results in anticancer or anti-inflammatory programs. This negative binding data is particularly valuable when comparing activity profiles across naphthyridine analogs with unknown DHFR liability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.